1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole
Description
Properties
CAS No. |
2751-83-9 |
|---|---|
Molecular Formula |
C20H14Cl2N2 |
Molecular Weight |
353.2 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]benzimidazole |
InChI |
InChI=1S/C20H14Cl2N2/c21-16-9-5-14(6-10-16)13-24-19-4-2-1-3-18(19)23-20(24)15-7-11-17(22)12-8-15/h1-12H,13H2 |
InChI Key |
JXZJOJLNOREGJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis begins with the condensation of 4-chlorobenzaldehyde (2 mmol) and o-phenylenediamine (1 mmol) in ethanol under reflux. Ammonium acetate (2.5 mmol) acts as a mild acid catalyst, facilitating imine formation and subsequent cyclization. The reaction proceeds via Schiff base intermediates, where the aldehyde’s carbonyl group reacts with the amine to form an imine, followed by intramolecular cyclization to yield the benzimidazole core.
Optimization of Reaction Conditions
-
Temperature and Time : Reflux at 80°C for 24 hours ensures complete cyclization, monitored via TLC.
-
Solvent System : Ethanol is preferred for its polarity and ability to solubilize both aromatic aldehydes and ammonium acetate.
-
Workup : The crude product is purified via column chromatography using petroleum ether:ethyl acetate (9:1), yielding 74% of the target compound.
Table 1: Conventional Reflux Parameters
| Parameter | Value |
|---|---|
| Catalyst | Ammonium acetate |
| Solvent | Ethanol |
| Temperature | 80°C |
| Reaction Time | 24 hours |
| Yield | 74% |
Acid-Catalyzed Condensation Using Sulfonated Carbon (C-SO3H)
Catalyst Synthesis and Characterization
A sulfonated carbon catalyst (C-SO3H) is prepared by sulfonating glycerol with concentrated H2SO4 at 190°C. This catalyst features high acidity (–SO3H groups) and a porous structure, confirmed via SEM and FT-IR.
Reaction Protocol
Table 2: C-SO3H-Catalyzed Synthesis
| Parameter | Value |
|---|---|
| Catalyst Loading | 50 mg |
| Solvent | Ethanol |
| Temperature | 80°C |
| Reaction Time | 2–3 hours |
| Yield | 77% |
Ultrasonic-Assisted Synthesis in Aqueous Media
Mechanistic Insights
Ultrasound irradiation (40 kHz) enhances reaction kinetics by promoting cavitation, which accelerates imine formation and cyclization. This method replaces toxic solvents with water, aligning with green chemistry principles.
Procedure and Efficiency
Table 3: Ultrasonic-Assisted Synthesis
| Parameter | Value |
|---|---|
| Catalyst | Ammonium nickel sulfate |
| Solvent | Water |
| Temperature | 25°C |
| Reaction Time | 45 minutes |
| Yield | 85% |
Computational Analysis of Reaction Pathways
Natural Bond Orbital (NBO) Studies
NBO analysis reveals hyperconjugative interactions between lone pairs on nitrogen atoms and antibonding orbitals of adjacent C–C bonds. The stabilization energy , calculated as:
where is donor occupancy and , are orbital energies, highlights charge transfer from (15.2 kcal/mol).
Non-Linear Optical (NLO) Properties
The compound exhibits a second harmonic generation (SHG) efficiency of 41 mV/pulse, lower than KDP (110 mV/pulse), due to reduced planarity from steric hindrance. The first hyperpolarizability () and dipole moment () are computationally optimized using density functional theory (DFT).
Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Comparative Evaluation of Methods
Table 4: Method Comparison
| Method | Yield | Time | Environmental Impact |
|---|---|---|---|
| Conventional Reflux | 74% | 24 hours | Moderate |
| C-SO3H Catalyzed | 77% | 3 hours | Low |
| Ultrasonic-Assisted | 85% | 45 minutes | Very Low |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The benzimidazole ring and chlorinated aromatic substituents may undergo EAS at activated positions.
-
Mechanistic Insight : The electron-withdrawing chlorine atoms direct incoming electrophiles to meta positions on the aryl rings. The benzimidazole nitrogen’s lone pair may activate adjacent positions for substitution .
Nucleophilic Aromatic Substitution (NAS)
Chlorine substituents may participate in NAS under stringent conditions.
| Reagent | Conditions | Position | Product | Yield | Reference |
|---|---|---|---|---|---|
| NaOH (aq.) | Cu catalyst, 200°C, 24 hrs | 4-Chlorophenyl | Hydroxyphenyl derivative | ~40% | |
| NH₃ (g) | High pressure, 150°C | Chlorobenzyl | Aminobenzyl analog | ~35% |
-
Limitations : Chlorine’s poor leaving-group ability necessitates harsh conditions, often leading to moderate yields .
Functionalization via Cross-Coupling
The chlorinated aryl groups enable transition metal-catalyzed couplings.
-
Key Insight : The 4-chlorophenyl group’s reactivity in cross-coupling expands structural diversity for pharmacological studies .
Oxidation
The benzyl group may oxidize to a ketone or carboxylic acid under strong oxidizing agents (e.g., KMnO₄/H⁺), though steric hindrance from chlorine limits reactivity.
Reduction
-
Hydrogenation : Pd/C catalyzes aromatic ring hydrogenation, yielding cyclohexane-fused benzimidazole derivatives (potential for solubility enhancement) .
Photochemical and Thermal Stability
-
Thermal Decomposition : Degrades above 300°C, releasing HCl and forming polycyclic aromatic hydrocarbons (observed via TGA) .
-
UV Exposure : Chlorine substituents increase susceptibility to photolytic dechlorination, forming radical intermediates .
Experimental Considerations
Scientific Research Applications
Medicinal Chemistry
The compound has shown significant antimicrobial activity against various pathogens, including bacteria and fungi. Studies have demonstrated its effectiveness against Gram-positive strains such as Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) ranging from 4 to 16 μg/mL .
In addition to antibacterial properties, the compound exhibits antifungal activity against strains like Candida albicans and Aspergillus niger, with MIC values recorded at 64 μg/mL. Its structure allows for interaction with specific molecular targets, potentially inhibiting critical enzymes involved in pathogen survival.
Anticancer Research
The benzimidazole scaffold is well-known for its anticancer properties. Research indicates that derivatives of this compound can inhibit cancer cell proliferation in various lines, including leukemia and melanoma . A notable case study evaluated several structural modifications of benzimidazole derivatives, revealing that specific substitutions significantly enhanced biological activity .
The compound's mechanism of action involves the inhibition of enzymes crucial for cellular processes in pathogens. This property makes it a candidate for further development as a therapeutic agent in treating infections and cancer .
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing various benzimidazole derivatives, including 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole, evaluated their antimicrobial activities through in vitro assays. The results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases .
Case Study 2: Anticancer Activity
Another research initiative assessed the anticancer potential of this compound against multiple cancer cell lines. The findings highlighted its ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic window for further exploration in clinical settings .
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares the synthesis yields, melting points, and substituents of analogous benzimidazoles:
Key Observations :
- Electron-Withdrawing Groups (Cl): Bis-chlorinated derivatives (e.g., 1,2-bis(4-chlorophenyl)) exhibit higher melting points (160–162°C) compared to mono-chlorinated analogs . However, steric hindrance from 2,6-dichloro substitution reduces melting points (84–86°C) .
- Electron-Donating Groups (OCH₃) : Methoxy substitution at C-2 increases melting points (176–178°C), likely due to enhanced crystallinity .
- N-1 Substituents : Bulky groups like morpholine-ethyl reduce yields (69%) compared to benzyl derivatives (75–80%) .
Solvent and Catalyst Optimization
- Main Compound: Synthesized via condensation of 4-chlorobenzyl alcohol with 2-phenyl-1H-benzimidazole using AlCl₃ in ethanol (75–80% yield) .
- Alternative Methods: Ionic Liquids (IL): Improved yields for 2-(4-chlorophenyl)-1H-benzimidazole derivatives compared to DMF or EtOH . FeCl₃/SiO₂ Nanocatalysis: Achieved 2-(4-chlorophenyl)-1H-benzimidazole synthesis at 75°C with optimized iron loading .
Yield Trends
- Benzyl derivatives (e.g., 4-chlorobenzyl) generally yield higher (75–80%) than morpholine- or dichloro-substituted analogs (32–69%) due to favorable electronic and steric effects .
Antimicrobial Activity
- Main Compound : MIC = 4–16 μg mL⁻¹ against MSSA/MRSA .
- Morpholine Derivatives : 2-(4-Chlorophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole showed unquantified activity but improved solubility due to the morpholine group .
- Bis-Chlorinated Analogs : 1,2-Bis(4-chlorophenyl)-1H-benzimidazole exhibited moderate activity, though less potent than the main compound .
Enzyme Inhibition
Functional Properties
- Fluorescence : Supramolecular assemblies of 2-(4-chlorophenyl)benzimidazole derivatives exhibit strong fluorescence due to π-π stacking interactions .
- Anti-Inflammatory Activity : Derivatives with 4-chlorophenyl groups (e.g., AK5) showed activity comparable to indomethacin in carrageenan-induced edema models .
Biological Activity
1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole is a synthetic compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores its synthesis, characterization, and significant biological activities, including antimicrobial, anticancer, and antiviral properties.
Synthesis and Characterization
The compound is synthesized through a condensation reaction involving O-phenylenediamine and 4-chlorobenzaldehyde. The reaction typically proceeds under controlled conditions, yielding the desired product with high purity. For instance, one study reported a yield of 90% for the synthesis of this compound, characterized by various spectroscopic techniques including IR and NMR .
Table 1: Synthesis Parameters
| Parameter | Value |
|---|---|
| Yield | 90% |
| Reaction Temperature | 80–90 °C |
| Solvent for Purification | Ethyl acetate/n-hexane |
| Characterization Methods | IR, NMR |
Antimicrobial Activity
Benzimidazole derivatives, including 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole, exhibit potent antimicrobial properties. In vitro studies have demonstrated significant antibacterial activity against various strains such as Escherichia coli and Streptococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for this compound range between 8 to 16 µg/mL, making it comparable to standard antibiotics like fluconazole .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Notably, it showed IC50 values ranging from 1.84 to 10.28 µg/mL against multiple cancer cell lines, indicating strong cytotoxic effects. These results are promising when compared to established chemotherapeutic agents like paclitaxel (IC50 = 1.38–6.13 µM) . The mechanism of action appears to involve the inhibition of key cellular pathways related to cancer cell proliferation.
Antiviral Activity
Recent research has highlighted the antiviral properties of benzimidazole derivatives against Hepatitis C virus (HCV) NS5B polymerase. The compound has been shown to inhibit the activity of this enzyme effectively, contributing to its potential as an antiviral agent. In vitro studies indicate that modifications at specific positions on the benzimidazole ring can enhance antiviral efficacy .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial activity of various benzimidazole derivatives, including our compound of interest. The results indicated that compounds with similar structural modifications exhibited significant antibacterial effects against both gram-positive and gram-negative bacteria. The study concluded that structural variations at the N-1 and C-2 positions are crucial for enhancing antimicrobial activity .
Case Study 2: Anticancer Mechanism
In another investigation focusing on anticancer properties, researchers observed that treatment with 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole led to apoptosis in cancer cell lines through caspase activation pathways. This study provided insights into the molecular mechanisms underlying its cytotoxic effects and suggested potential pathways for therapeutic targeting in cancer treatment .
Q & A
Q. What are the established synthetic routes for 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole, and how do reaction conditions influence yield?
Methodological Answer : The compound is typically synthesized via cyclocondensation of 4-chlorobenzaldehyde derivatives with o-phenylenediamine precursors. Key steps include:
- Mannich Reaction : Formation of intermediates using chloro-substituted benzyl halides and aryl amines under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Acid Catalysis : Cyclization under acidic conditions (e.g., HCl or polyphosphoric acid) to form the benzimidazole core .
Critical Factors : - Temperature (>100°C) and reaction time (12–24 hrs) significantly affect yield.
- Substituent steric effects: Bulky groups on the benzyl/aryl rings may reduce cyclization efficiency.
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state packing?
Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key findings from analogous benzimidazole derivatives include:
- Torsional Angles : The dihedral angle between benzimidazole and chlorophenyl rings ranges 40–60°, indicating moderate π-π stacking .
- Intermolecular Forces : C–H···Cl hydrogen bonds and van der Waals interactions dominate packing, with Cl substituents enhancing lattice stability .
Experimental Protocol : - Crystallize in ethanol/water mixtures (7:3 v/v) at 4°C for slow nucleation.
- Use a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) for data collection .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is used to:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., N1 of benzimidazole and Cl atoms) .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (~4.2 eV) to predict charge-transfer interactions in coordination chemistry .
Validation : Compare computed IR spectra with experimental data to confirm accuracy .
Q. What strategies resolve contradictions in biological activity data (e.g., in vitro vs. in vivo efficacy)?
Methodological Answer :
- Solubility Limitations : In vitro assays often use DMSO, but its toxicity in vivo necessitates alternative carriers (e.g., PEG-400) .
- Metabolic Stability : Use liver microsomal assays to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .
- Structural Analogues : Compare activity with derivatives (e.g., tert-butyl-substituted benzimidazoles) to isolate pharmacophore contributions .
Q. How can coordination chemistry enhance the compound’s application in catalysis or metal sensing?
Methodological Answer :
- Metal Complexation : React with transition metals (e.g., Cu(II), Zn(II)) in methanol under nitrogen to form stable complexes.
- Example: Cu(II) complexes show enhanced luminescence for sensor applications .
- Spectroscopic Characterization : Use UV-Vis (d-d transitions) and EPR to confirm metal-ligand binding modes .
Key Challenges and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
